1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name:
Vulcanchem
CAS No.:
338391-69-8
VCID:
VC20773892
InChI:
InChI=1S/C15H16FN5/c1-15(2,3)21-14-11(13(17)18-8-19-14)12(20-21)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19)
SMILES:
CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)F)N
Molecular Formula:
C15H16FN5
Molecular Weight:
285.32 g/mol
1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 338391-69-8
Cat. No.: VC20773892
Molecular Formula: C15H16FN5
Molecular Weight: 285.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338391-69-8 |
|---|---|
| Molecular Formula | C15H16FN5 |
| Molecular Weight | 285.32 g/mol |
| IUPAC Name | 1-tert-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C15H16FN5/c1-15(2,3)21-14-11(13(17)18-8-19-14)12(20-21)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19) |
| Standard InChI Key | SIPDIAWCEGNHFS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)F)N |
| Canonical SMILES | CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)F)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator